![molecular formula C22H24BrNO3 B15171416 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline CAS No. 918519-43-4](/img/structure/B15171416.png)
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new quinoline compounds with different substituents.
科学的研究の応用
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis in microorganisms . The exact pathways and targets depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: This compound is similar in structure but has a chloro group instead of the ethoxyethoxy group.
3-Benzyl-6-bromo-2-methoxyquinoline: Another related compound with a methoxy group instead of the ethoxyethoxy group.
Uniqueness
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the ethoxyethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
918519-43-4 |
|---|---|
分子式 |
C22H24BrNO3 |
分子量 |
430.3 g/mol |
IUPAC名 |
3-benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline |
InChI |
InChI=1S/C22H24BrNO3/c1-2-25-10-11-26-12-13-27-22-19(14-17-6-4-3-5-7-17)15-18-16-20(23)8-9-21(18)24-22/h3-9,15-16H,2,10-14H2,1H3 |
InChIキー |
WPGLLKYUBCKVFI-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


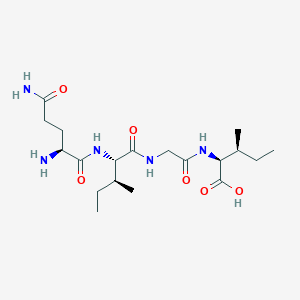
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
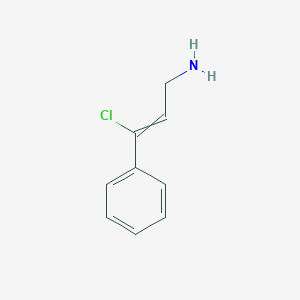
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
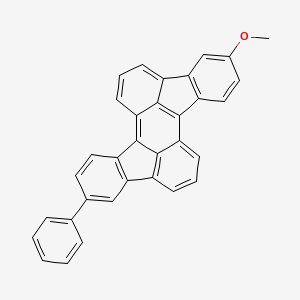
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
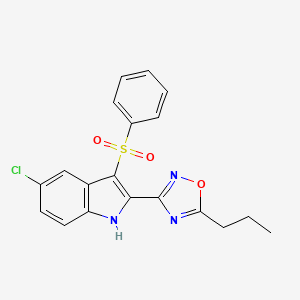
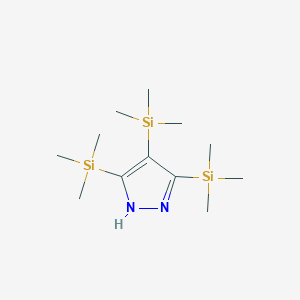

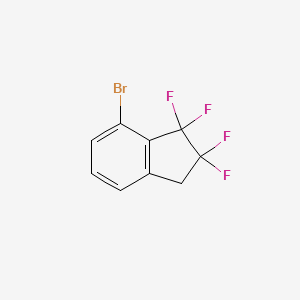
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
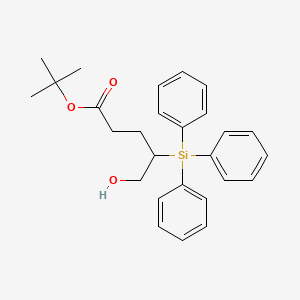
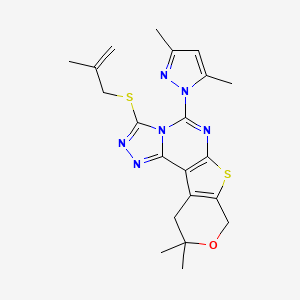
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
